molecular formula C9H20O B077958 2,6-Dimethyl-2-heptanol CAS No. 13254-34-7

2,6-Dimethyl-2-heptanol

Cat. No. B077958
CAS RN: 13254-34-7
M. Wt: 144.25 g/mol
InChI Key: HGDVHRITTGWMJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,6-Dimethyl-2-heptanol, such as its derivatives and related compounds, employs various chemical strategies. For instance, energetic organic peroxides similar to 2,6-Dimethyl-2-heptanol derivatives have been synthesized using different methodologies, highlighting the compound's versatility and the interest in its structural analogs for various applications, including materials science and chemistry (Klapötke et al., 2015).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-2-heptanol and its derivatives reveals a branched chain saturated alcohol's characteristic features. These structural elements significantly influence the compound's reactivity, physical properties, and applications. Advanced analytical techniques, including infrared spectroscopy and MNDO calculations, have been utilized to study the molecular structure and electronic configuration of similar compounds, providing insights into their chemical behavior and interaction potentials (Serra et al., 2017; Sustmann et al., 1985).

Chemical Reactions and Properties

2,6-Dimethyl-2-heptanol participates in various chemical reactions, reflecting its reactivity profile typical for branched chain saturated alcohols. These reactions include oxidation, reduction, and functional group transformations that are crucial for synthesizing complex molecules and materials. The compound's chemical properties are explored through detailed toxicologic and dermatologic reviews, providing a comprehensive understanding of its safety and application scope (McGinty et al., 2010).

Physical Properties Analysis

The physical properties of 2,6-Dimethyl-2-heptanol, such as boiling point, melting point, solubility, and vapor pressure, are determined by its molecular structure. These properties influence the compound's behavior in different environments and applications. Studies focusing on the infrared spectroscopy of heptanol isomers, including those structurally related to 2,6-Dimethyl-2-heptanol, offer valuable data on how branching and molecular configuration affect physical characteristics (Serra et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethyl-2-heptanol, such as reactivity with other compounds, stability, and degradation pathways, are critical for its application in various fields. Detailed reviews on its toxicology and dermatology highlight the comprehensive evaluation of its chemical safety and environmental impact, ensuring its responsible use in industries and research (McGinty et al., 2010).

Scientific Research Applications

  • Fragrance Ingredient : It is used as a fragrance ingredient and has been reviewed for its toxicologic and dermatologic properties. This includes examining its safety within the broader category of branched chain saturated alcohols used in fragrances (Mcginty, Scognamiglio, Letizia, & Api, 2010).

  • Sensory Properties : Its derivatives have been investigated for their sensory properties, such as odor thresholds and qualities. For example, the stereoisomers of 2,6-dimethyl-4-propyl-1,3-oxathiane exhibit varied sensory properties influenced by the positions and orientations of substituents (Devenie Riegel, Wakabayashi, Wakabayashi, Rynešová, Dudko, Eisenreich, & Engel, 2022).

  • Vibrational Spectroscopy : Infrared spectroscopy studies have been conducted on heptanol isomers, including those related to 2,6-dimethyl-2-heptanol. These studies focus on the branching effect on the aggregation in associating systems, providing insights into the vibrational structures of these molecules (Serra, Rocha, Rathke, Růžička, Fulem, & Kiefer, 2017).

  • Chiral Auxiliary in Synthesis : It has been used as a chiral auxiliary in chemical synthesis, such as in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

  • Biodegradation Studies : The degradation of branched phenol nonylphenol isomers, which are related to 2,6-dimethyl-2-heptanol, has been studied in cultures of Sphingomonas TTNP3, focusing on the degradation pathways and metabolites formed (Corvini, Vinken, Hommes, Schmidt, & Dohmann, 2004).

Safety And Hazards

2,6-Dimethyl-2-heptanol is classified as a combustible liquid . It can cause skin and eye irritation . Inhalation at high concentrations may cause CNS depression and asphyxiation . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

2,6-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVHRITTGWMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041424
Record name 2,6-Dimethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Heptanol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,6-Dimethyl-2-heptanol

CAS RN

13254-34-7
Record name 2,6-Dimethyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13254-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dimethyl-2-heptanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dimethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylheptan-2-ol
Source European Chemicals Agency (ECHA)
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Record name 2,6-DIMETHYL-2-HEPTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
D McGinty, J Scognamiglio, CS Letizia… - Food and chemical …, 2010 - Elsevier
A toxicologic and dermatologic review of 2,6-dimethyl-2-heptanol when used as a fragrance ingredient is presented. 2,6-Dimethyl-2-heptanol is a member of the fragrance structural …
Number of citations: 1 www.sciencedirect.com
JH Kim, MY Choi, HS Oh - Korean journal of food and cookery …, 2006 - koreascience.kr
Flavor components in fresh Codonopsis lanceolata cultivated on a wild hill were detected by headspace sampling (HSS) method and GC-MS equipped with a VB-5 (5% phenylmethyl …
Number of citations: 15 koreascience.kr
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
MD ANNABLE, S KUHN, PSC RAO… - … Quality: Natural and …, 2002 - books.google.com
A new method has been developed and laboratory tested for measuring both contaminant and groundwater fluxes at hazardous waste sites. The method uses a sorptive permeable …
Number of citations: 0 books.google.com
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
PFX Corvini, M Elend, J Hollender, R Ji… - Environmental …, 2005 - Springer
For elucidation of the metabolism of the endocrine disruptor nonylphenol by Sphingomonas sp. strain TTNP3, the degradation of an isomer of nonylphenol, 4(2′,6′-dimethyl-2′-…
Number of citations: 24 link.springer.com
FF Rust - Journal of the American Chemical Society, 1957 - ACS Publications
The products from the liquid phase, non-catalytic oxidations of 2, 3-dimethylpentane (I), 2, 4-dimethylpentane (II), 2, 5-dimethylhexane (III) and 2, 6-dimethylheptane (IV) have been …
Number of citations: 100 pubs.acs.org
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
Number of citations: 2 link.springer.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
PFX Corvini, J Hollender, R Ji, S Schumacher… - Applied microbiology …, 2006 - Springer
The degradation of radiolabeled 4(3′,5′-dimethyl-3′-heptyl)-phenol [nonylphenol (NP)] was tested with resting cells of Sphingomonas sp. strain TTNP3. Concomitantly to the …
Number of citations: 75 link.springer.com

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